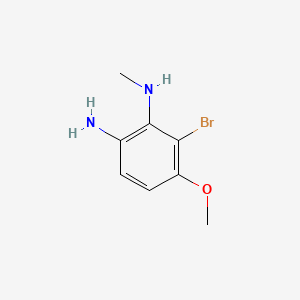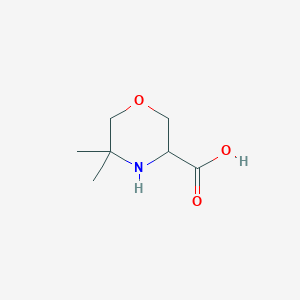
3-Bromotoluene-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromotoluene-d7: is a deuterated derivative of 3-bromotoluene, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties, such as its stability and ability to be used as a tracer in nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromotoluene-d7 can be synthesized by reacting 3-bromotoluene with deuterated sodium (NaD) in a dry solvent. The reaction typically involves dissolving 3-bromotoluene in a dry solvent, such as tetrahydrofuran (THF), and then adding deuterated sodium. The mixture is stirred and allowed to react, followed by purification through extraction and distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromotoluene-d7 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding bromobenzoic acid or bromobenzaldehyde.
Palladium-Catalyzed Reactions: It undergoes palladium-catalyzed cyanation and coupling reactions to form trisubstituted alkenylboranes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) is often used as an oxidizing agent.
Palladium-Catalyzed Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are used in the presence of ligands and bases.
Major Products:
- Bromobenzoic Acid
- Bromobenzaldehyde
- Trisubstituted Alkenylboranes
Aplicaciones Científicas De Investigación
3-Bromotoluene-d7 is widely used in scientific research, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: It serves as a tracer to study molecular structures and dynamics.
- Isotope Labeling: Used in the precise determination of bromine isotope ratios in organic compounds .
- Organic Synthesis: Acts as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromotoluene-d7 involves its participation in various chemical reactions due to the presence of the bromine atom and the deuterated methyl group. The bromine atom can undergo substitution reactions, while the deuterated methyl group provides stability and unique properties for tracing and analysis in NMR spectroscopy .
Comparación Con Compuestos Similares
- 2-Bromotoluene
- 4-Bromotoluene
- Bromobenzene
Comparison:
- 2-Bromotoluene and 4-Bromotoluene: These compounds differ in the position of the bromine atom on the toluene ring. While 3-Bromotoluene-d7 has the bromine atom at the third position, 2-Bromotoluene and 4-Bromotoluene have it at the second and fourth positions, respectively .
- Bromobenzene: This compound lacks the methyl group present in this compound, making it less versatile in certain reactions.
This compound stands out due to its deuterated nature, making it particularly useful in NMR spectroscopy and isotope labeling studies.
Propiedades
Fórmula molecular |
C7H7Br |
|---|---|
Peso molecular |
178.08 g/mol |
Nombre IUPAC |
1-bromo-2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D |
Clave InChI |
WJIFKOVZNJTSGO-AAYPNNLASA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)






![3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid](/img/structure/B13942501.png)


![2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)


![Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B13942539.png)
